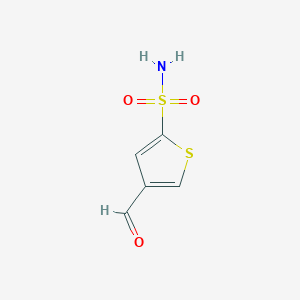
4-(1-Oxomethyl)-2-thiophenesulfonamide
カタログ番号 B2720865
CAS番号:
210827-37-5
分子量: 191.22
InChIキー: MCYBRZUCXDBTMU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound. It would include the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve studying how the compound reacts with other chemicals. It could include studying its reactivity, the products it forms, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .科学的研究の応用
Carbonic Anhydrase Inhibition
- A study by Holmes et al. (1994) synthesized a series of 4-substituted 2-thiophenesulfonamides, demonstrating their potent in vitro inhibition of carbonic anhydrase II, a critical enzyme in many physiological processes (Holmes et al., 1994).
- Similarly, Casini et al. (2002) developed water-soluble sulfonamides with a 4-sulfamoylphenyl-methylthiourea scaffold, exhibiting strong affinities towards carbonic anhydrase isozymes and potential for intraocular pressure reduction (Casini et al., 2002).
RNA Research and Labelling
- Duffy et al. (2015) described a chemical method for labeling 4-thiouridine-containing RNA, highlighting its efficiency and potential for studying various RNA populations in biological research (Duffy et al., 2015).
Detection and Discrimination Techniques in Chemical and Biological Sciences
- Wang et al. (2012) developed a new design for a reaction-based fluorescent probe, demonstrating its application in discriminating thiophenols over aliphatic thiols, relevant for environmental and biological sciences (Wang et al., 2012).
Photodynamic Therapy and Cancer Treatment
- Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds with high singlet oxygen quantum yield, suggesting their potential in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Optical Properties and Applications
- Bogza et al. (2018) investigated the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines, indicating their application in invisible ink dyes and fluorescence studies (Bogza et al., 2018).
Pharmacokinetic Modeling
- Sterner et al. (2013) developed a physiologically based pharmacokinetic model for 4-hydroxyiminomethyl compounds, aiding in understanding drug kinetics and optimizing dosing regimens (Sterner et al., 2013).
Environmental Applications
- Mokhtar et al. (2015) focused on the oxidative desulfurization of diesel fuel using thiophene compounds, contributing to environmental remediation efforts (Mokhtar et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-formylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S2/c6-11(8,9)5-1-4(2-7)3-10-5/h1-3H,(H2,6,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYBRZUCXDBTMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C=O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



methanone oxime](/img/structure/B2720785.png)
![2-{Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2720786.png)
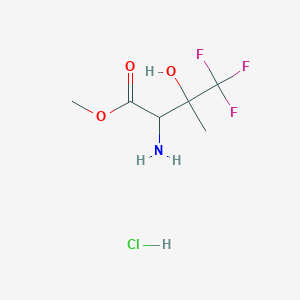
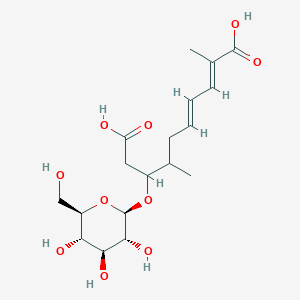
![1-{2-[(3,4-Difluorophenoxy)methyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2720791.png)
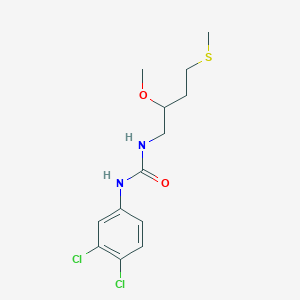
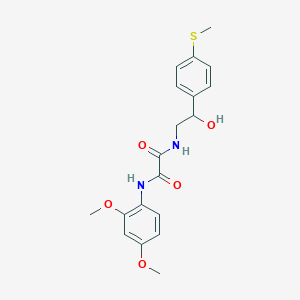

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2720798.png)
![1-methyl-5-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B2720800.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2720801.png)
